molecular formula C13H15N3S B1606503 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine CAS No. 69389-14-6

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine

Cat. No. B1606503
Key on ui cas rn: 69389-14-6
M. Wt: 245.35 g/mol
InChI Key: MNLMZCDODDGFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851473B2

Procedure details

tert-Butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate (691 mg, 2.00 mmol) was dissolved in ethyl acetate (50 ml), and a solution of 4 N hydrogen chloride in ethyl acetate (11 ml) was added thereto, followed by stirring at room temperature for 1 hour and half. Diethyl ether (20 ml) was poured to the reaction mixture, and a solid was separated by filtration, which was dissolved in an aqueous 1 N sodium hydroxide solution (7 ml). Water was poured to the reaction mixture, and the resulting solution was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 396 mg (80.8%) of the desired product as an oil.
Name
tert-Butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
80.8%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([N:12]3[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]3)[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.C(OCC)C>C(OCC)(=O)C>[C:1]1([C:7]2[N:8]=[C:9]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[S:10][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
tert-Butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
Quantity
691 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solid was separated by filtration, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in an aqueous 1 N sodium hydroxide solution (7 ml)
ADDITION
Type
ADDITION
Details
Water was poured to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 396 mg
YIELD: PERCENTYIELD 80.8%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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